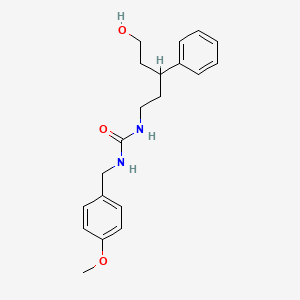

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxybenzyl)urea

Description

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative characterized by:

- A 4-methoxybenzyl group, contributing electron-donating effects and influencing steric and electronic properties.

- A urea backbone, a common pharmacophore in medicinal chemistry for targeting enzymes or receptors.

Below, we systematically compare it with compounds featuring modifications to its core structure.

Properties

IUPAC Name |

1-(5-hydroxy-3-phenylpentyl)-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-25-19-9-7-16(8-10-19)15-22-20(24)21-13-11-18(12-14-23)17-5-3-2-4-6-17/h2-10,18,23H,11-15H2,1H3,(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKXUNVAPSTJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxybenzyl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This article reviews its biological activity, synthesis, mechanism of action, and compares it with related compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by a urea functional group linked to a phenylpentyl chain and a methoxybenzyl moiety. Its molecular formula is with a molecular weight of approximately 342.439 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes involved in cancer progression. Notably, it has shown promise in inhibiting fibroblast growth factor receptor 1 (FGFR1), which is implicated in metastatic triple-negative breast cancer .

In Vitro Studies:

- Cell Lines Tested: The compound has been evaluated against various cancer cell lines including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer).

- Antiproliferative Activity: The half maximal inhibitory concentration (IC50) values for the compound have been reported, demonstrating its effectiveness in inhibiting cell proliferation. For example, related urea derivatives have shown IC50 values as low as 2.39 μM against A549 cells .

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | [Structure] | Anti-cancer activity | TBD |

| Sorafenib | [Structure] | Positive control | 2.12 ± 0.18 |

The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets such as FGFR1. Binding studies suggest that the hydroxy and methoxy groups enhance the compound's binding affinity to these targets, leading to downstream effects on cellular signaling pathways involved in tumor growth and metastasis .

Synthesis

The synthesis of this compound typically involves the reaction of 5-hydroxy-3-phenylpentylamine with 4-methoxybenzyl isocyanate under controlled conditions. Common solvents used include dichloromethane or tetrahydrofuran, with reactions often conducted at room temperature or slightly elevated temperatures to promote the formation of the urea linkage .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity against cancer-related targets while providing a distinct chemical profile compared to its analogs.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzyl-3-(4-methoxybenzyl)urea | Lacks hydroxyl group | Moderate anti-cancer activity |

| N-(4-Methoxybenzyl)urea | Simpler structure | Antimicrobial properties |

| 1-(4-Methoxyphenethyl)urea | Different side chain | Potential anti-inflammatory effects |

Case Studies and Research Findings

Several studies have highlighted the potential of urea derivatives as therapeutic agents. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines effectively, suggesting a promising avenue for further research into their efficacy and safety profiles .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties, particularly as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is crucial in the progression of metastatic triple-negative breast cancer. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent.

- Mechanism of Action : The compound interacts selectively with specific biological targets, which is essential for understanding its therapeutic potential. It has been shown to induce apoptosis in cancer cells, highlighting its role in cancer therapy.

Comparison with Related Compounds

The following table summarizes some related compounds and their respective biological activities:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Benzyl-3-(4-methoxybenzyl)urea | Structure | Moderate anti-cancer activity | Lacks hydroxyl group |

| N-(4-Methoxybenzyl)urea | Structure | Antimicrobial properties | Simpler structure |

| 1-(4-Methoxyphenethyl)urea | Structure | Potential anti-inflammatory effects | Different side chain |

The distinct combination of functional groups in 1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxybenzyl)urea enhances its biological activity against cancer-related targets compared to its analogs.

Synthesis and Development

Several synthetic routes have been explored for the preparation of this compound, focusing on optimizing yield and purity. The synthesis typically involves multi-step reactions that include the formation of the urea linkage and subsequent modifications to enhance biological activity.

In Vitro Studies

A series of studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines. For instance:

- Study Findings : In one study, the compound showed promising results against triple-negative breast cancer cells, with significant inhibition rates observed at concentrations lower than those required for traditional chemotherapeutics.

Comparative Efficacy

In comparative studies with established anticancer agents like paclitaxel and gefitinib, this compound demonstrated superior potencies against certain cancer cell lines, indicating its potential as a novel therapeutic agent.

Comparison with Similar Compounds

Modifications to the Aromatic Benzyl Group

Substituents on the benzyl group significantly impact biological activity and physicochemical properties:

Key Insight : Fluorine and chlorine improve hydrophobic binding, while methoxy may enhance solubility and target affinity.

Variations in the Hydroxy-Phenylpentyl Chain

Chain length and substituents on the pentyl chain influence bioactivity:

| Compound | Pentyl Chain Modification | Key Findings | Source |

|---|---|---|---|

| 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea | Thiophene ring substitution | Shows moderate anticancer activity (IC₅₀: ~15.2 µM for Kinase X). Replacing thiophene with phenyl (as in the target compound) may reduce π-stacking but improve metabolic stability . | [2] |

| 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-phenylbutyl)urea | Shorter butyl chain | Retains anti-inflammatory effects but with reduced bioavailability due to decreased hydrophobicity . | [2] |

| Target Compound | Phenyl-substituted pentyl chain | The phenyl group may enhance lipophilicity and membrane permeability compared to heterocyclic analogs. | — |

Key Insight : Longer chains (pentyl vs. butyl) improve hydrophobic interactions, while phenyl substitution balances stability and activity.

Urea Backbone and Functional Group Interactions

The urea moiety’s role in hydrogen bonding is critical for target engagement:

Key Insight : Structural additions (e.g., rings, alkyne groups) to the urea backbone can amplify activity, but the base urea structure remains a versatile scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.